(3-Hexylthiophen-2-yl)magnesium bromide
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Overview
Description
(3-Hexylthiophen-2-yl)magnesium bromide is an organomagnesium compound, commonly known as a Grignard reagent. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds. The compound has the molecular formula C10H15BrMgS and a molecular weight of 271.4975 . It is typically available as a 0.25 M solution in 2-methyltetrahydrofuran (2-MeTHF).
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Hexylthiophen-2-yl)magnesium bromide is synthesized by reacting magnesium with 2-bromo-3-hexylthiophene in the presence of a catalyst. The reaction is typically carried out in anhydrous diethyl ether to prevent the formation of unwanted by-products . The general reaction scheme is as follows:
Mg+2-bromo-3-hexylthiophene→(3-Hexylthiophen-2-yl)magnesium bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (3-Hexylthiophen-2-yl)magnesium bromide primarily undergoes nucleophilic addition and substitution reactions. It can react with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Addition: Reacts with carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.
Substitution: Reacts with halides to form new carbon-carbon bonds.
Major Products:
Alcohols: Formed from the reaction with aldehydes and ketones.
Alkanes: Formed from the reaction with alkyl halides.
Scientific Research Applications
(3-Hexylthiophen-2-yl)magnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Polymer Chemistry: Utilized in the synthesis of conducting polymers for electronic applications.
Material Science: Employed in the development of new materials with unique properties.
Pharmaceuticals: Used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of (3-Hexylthiophen-2-yl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This results in the formation of new carbon-carbon bonds. The compound can target various molecular pathways depending on the nature of the electrophile it reacts with.
Comparison with Similar Compounds
- Phenylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
Comparison: (3-Hexylthiophen-2-yl)magnesium bromide is unique due to the presence of the thiophene ring and the hexyl side chain. This structure imparts distinct electronic properties, making it particularly useful in the synthesis of conducting polymers and materials for electronic applications .
Properties
IUPAC Name |
magnesium;3-hexyl-2H-thiophen-2-ide;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15S.BrH.Mg/c1-2-3-4-5-6-10-7-8-11-9-10;;/h7-8H,2-6H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWJFNIKLLBURJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=[C-]SC=C1.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrMgS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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